2-Benzhydrylpiperidine hydrochloride

Pharmacokinetics NDRI Half-life

Source this unique, long-acting NDRI for advanced research. With a 16-20 hour half-life, it enables extended dopamine/norepinephrine reuptake inhibition studies without repeated dosing. Ideal for chronic behavioral assays and DAT binding studies as a cocaine-like comparator. Verify global shipping compliance.

Molecular Formula C18H22ClN
Molecular Weight 287.8 g/mol
CAS No. 5807-81-8
Cat. No. B590407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzhydrylpiperidine hydrochloride
CAS5807-81-8
SynonymsDesoxypipradrol; 2-Diphenylmethylpiperidine
Molecular FormulaC18H22ClN
Molecular Weight287.8 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C18H21N.ClH/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17-19H,7-8,13-14H2;1H
InChIKeyNTADPDIPKMRRQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzhydrylpiperidine Hydrochloride (CAS 5807-81-8) – Core Identity and Procurement Context


2-Benzhydrylpiperidine hydrochloride (CAS 5807-81-8), also known as desoxypipradrol or 2-DPMP, is a synthetic piperidine derivative that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) [1]. The compound is characterized by high lipophilicity and an absence of polar functional groups typically targeted by metabolic enzymes, features that contribute to its extended duration of action . Originally developed by Ciba in the 1950s, this compound belongs to the broader class of psychostimulant piperidines structurally related to methylphenidate and pipradrol [2].

Why 2-Benzhydrylpiperidine Hydrochloride Cannot Be Substituted with Generic Piperidine NDRIs


Within the piperidine NDRI class, 2-Benzhydrylpiperidine hydrochloride exhibits distinct pharmacokinetic and pharmacodynamic properties that preclude simple substitution with close structural analogs such as methylphenidate, pipradrol, or other benzhydrylpiperidine derivatives. The compound's extended elimination half-life (16–20 hours) contrasts sharply with the 2–4 hour half-life of methylphenidate, necessitating different dosing regimens and raising distinct considerations for experimental design [1]. Additionally, its molecular binding profile at the dopamine transporter (DAT) differs fundamentally from compounds bearing a diphenylmethoxy moiety (e.g., benztropine, GBR12909), placing it within a cocaine-like pharmacological subgroup rather than an atypical inhibitor category [2]. These divergent properties—spanning both temporal dynamics and molecular target engagement—mean that in-class compounds are not functionally interchangeable for research or industrial applications requiring predictable, long-duration NDRI activity.

Quantitative Differentiation of 2-Benzhydrylpiperidine Hydrochloride from Structural Analogs


Elimination Half-Life Comparison: 2-Benzhydrylpiperidine vs. Methylphenidate

2-Benzhydrylpiperidine hydrochloride exhibits an elimination half-life of 16–20 hours [1], which is approximately 5- to 10-fold longer than that of methylphenidate (2–4 hours) [2]. Among the three related piperidine NDRIs (desoxypipradrol, methylphenidate, pipradrol), desoxypipradrol possesses the longest elimination half-life [3].

Pharmacokinetics NDRI Half-life

DAT Binding Profile Classification: Cocaine-like vs. Atypical Inhibitor Binding

Using DAT mutants with altered conformational equilibrium (W84L and D313N), derivatives of desoxypipradrol (2-benzhydrylpiperidine) exhibited a cocaine-like binding profile, whereas compounds possessing the diphenylmethoxy moiety of benztropine and GBR12909 were dissimilar to cocaine-like compounds [1]. This classification is based on differential sensitivity of radioligand displacement to specific DAT point mutations.

Dopamine Transporter Binding Profile Mutagenesis

Dopamine Reuptake Inhibition Potency: 2-Benzhydrylpiperidine vs. Cocaine in Nucleus Accumbens

In evoked dopamine efflux experiments using rat nucleus accumbens slices, desoxypipradrol (2-benzhydrylpiperidine) prolonged the dopamine re-uptake half-life by approximately 15-fold relative to baseline, compared to a 5-fold prolongation produced by cocaine [1]. This indicates that desoxypipradrol is more potent than cocaine at inhibiting dopamine reuptake at terminals in this brain region.

Dopamine Efflux Nucleus Accumbens Potency

Lipophilicity and Metabolic Stability: 2-Benzhydrylpiperidine vs. Methylphenidate

2-Benzhydrylpiperidine is described as a highly lipophilic molecule lacking polar functional groups that are typically targeted by metabolic enzymes . This physicochemical property directly underlies its extended elimination half-life (16–20 hours) [1] and contrasts with methylphenidate, which possesses a polar ester moiety that is rapidly hydrolyzed, contributing to its shorter duration of action [2].

Lipophilicity Metabolic Stability NDRI

Dopamine Transporter Radioligand Displacement: Dose-Dependent Binding of 2-Benzhydrylpiperidine

In vitro quantitative autoradiography using the selective DAT radioligand [¹²⁵I]RTI-121 demonstrated that 2-DPMP (2-benzhydrylpiperidine) potently displaced binding in rat nucleus accumbens and striatum with dose-dependence from 0.3 to 30 μM [1]. While direct comparative Ki values against other NDRIs were not provided in the same assay, the study employed dynamic modeling to compare 2-DPMP interactions within DAT to those of cocaine and amphetamine, confirming direct competitive binding at the DAT orthosteric site [1].

Autoradiography DAT Binding Striatum

Structural Distinction from Pipradrol: Absence of Hydroxyl Group

2-Benzhydrylpiperidine (desoxypipradrol) is the deoxy analog of pipradrol, lacking the hydroxyl group present on the piperidine ring of pipradrol [1]. This structural modification increases lipophilicity and eliminates a hydrogen bond donor/acceptor site, which may contribute to altered pharmacokinetics and transporter binding kinetics compared to the parent compound. While direct comparative binding data between desoxypipradrol and pipradrol are sparse in the primary literature, the structural difference is a key determinant of the compound's distinct pharmacological profile [2].

Structure-Activity Relationship Piperidine Hydroxyl

Optimal Research and Industrial Use Cases for 2-Benzhydrylpiperidine Hydrochloride


Long-Duration In Vivo NDRI Studies Requiring Sustained Dopamine Elevation

For preclinical studies requiring sustained inhibition of dopamine and norepinephrine reuptake over extended periods—such as chronic behavioral assays, microdialysis studies of tonic dopamine signaling, or models of prolonged stimulant exposure—2-Benzhydrylpiperidine hydrochloride's 16–20 hour half-life [1] provides a practical advantage over shorter-acting NDRIs like methylphenidate (2–4 hours). This extended duration reduces the need for repeated dosing or continuous infusion, minimizing handling stress in animal models and simplifying experimental logistics [2].

Dopamine Transporter Mechanistic Studies Distinguishing Cocaine-like vs. Atypical Binding Modes

2-Benzhydrylpiperidine hydrochloride serves as a prototypical cocaine-like DAT inhibitor for experiments designed to differentiate between cocaine-like and atypical (benztropine/GBR12909-like) binding modes. Its cocaine-like profile in DAT mutant assays (W84L, D313N) [3] makes it a suitable comparator compound for structure-activity relationship studies exploring the molecular determinants of DAT inhibitor classification and downstream signaling consequences.

Ex Vivo Brain Slice Electrophysiology and Voltammetry of Dopamine Terminals

In ex vivo preparations such as nucleus accumbens slices, 2-Benzhydrylpiperidine hydrochloride's potent inhibition of dopamine re-uptake—producing a ~15-fold prolongation of dopamine re-uptake half-life compared to cocaine's ~5-fold [4]—enables robust, measurable effects on electrically evoked dopamine efflux. This potency makes it a valuable tool for fast-scan cyclic voltammetry studies investigating presynaptic DAT function and the kinetics of dopamine clearance in terminal regions.

Chemical Reference Standard for Analytical Method Development and Forensic Toxicology

As a well-characterized NDRI with defined analytical properties (molecular weight 287.8 g/mol, exact mass 287.1440774 Da, CAS 5807-81-8) [5], 2-Benzhydrylpiperidine hydrochloride is suitable for use as a reference standard in the development and validation of analytical methods—including LC-MS/MS, GC-MS, and NMR—for the detection and quantification of piperidine-class NDRIs in biological matrices or seized materials.

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